molecular formula C7H11NS B042215 Cyclohexyl isothiocyanate CAS No. 1122-82-3

Cyclohexyl isothiocyanate

Cat. No.: B042215
CAS No.: 1122-82-3
M. Wt: 141.24 g/mol
InChI Key: MZSJGCPBOVTKHR-UHFFFAOYSA-N
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Description

Cyclohexyl isothiocyanate is an organic compound with the molecular formula C₇H₁₁NS. It is a colorless to light yellow liquid that is known for its distinctive isothiocyanate functional group (−N=C=S). This compound is used in various chemical syntheses and has applications in different fields, including agriculture and pharmaceuticals .

Mechanism of Action

Target of Action

Cyclohexyl isothiocyanate, like other isothiocyanates, primarily targets proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . These targets play a crucial role in maintaining cellular homeostasis and preventing the onset of diseases such as cancer .

Mode of Action

Isothiocyanates, including this compound, interact with their targets by binding to them, thereby modulating their function . This interaction can lead to changes in cellular processes such as cell cycle progression, apoptosis, and cellular metabolism .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways. They inhibit cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . They also induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), which plays a key role in the cellular response to oxidative stress . Furthermore, they modulate cell cycle regulators and induce apoptosis, thereby preventing the uncontrolled growth of cells .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (gsh), followed by enzymatic degradation and n-acetylation . These processes can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of cellular processes such as cell cycle progression, apoptosis, and cellular metabolism . These effects can contribute to the prevention of diseases such as cancer .

Biochemical Analysis

Biochemical Properties

Cyclohexyl isothiocyanate, like other isothiocyanates, is derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in cruciferous vegetables . It interacts with various biomolecules, including cytochrome P450 enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Cellular Effects

This compound has been shown to have harmful effects if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is harmful if inhaled . It is also moisture sensitive and a lachrymator (a substance which increases the flow of tears) .

Molecular Mechanism

They often exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is moisture sensitive , suggesting that its stability and degradation may be influenced by the presence of moisture.

Dosage Effects in Animal Models

While specific studies on this compound are limited, other isothiocyanates have been studied in animal models. For example, phenethyl isothiocyanate (PEITC) has been shown to reduce tumor size when given simultaneously with a carcinogen . The effects of this compound at different dosages in animal models remain to be explored.

Metabolic Pathways

Isothiocyanates, including this compound, are metabolized in the body through the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Preparation Methods

Cyclohexyl isothiocyanate can be synthesized through several methods:

Chemical Reactions Analysis

Cyclohexyl isothiocyanate undergoes various chemical reactions:

Common reagents used in these reactions include bases like triethylamine and desulfurylating agents such as cyanuric acid and tosyl chloride. Major products formed from these reactions include thiourea derivatives and thioformamides .

Comparison with Similar Compounds

Cyclohexyl isothiocyanate can be compared with other isothiocyanates such as:

This compound is unique due to its cyclohexyl group, which imparts different physical and chemical properties compared to other isothiocyanates. This uniqueness makes it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

isothiocyanatocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSJGCPBOVTKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061532
Record name Isothiocyanocyclohexane
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Molecular Weight

141.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1122-82-3
Record name Cyclohexyl isothiocyanate
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Record name Cyclohexane, isothiocyanato-
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Record name Cyclohexyl isothiocyanate
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Record name Cyclohexane, isothiocyanato-
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Record name Isothiocyanocyclohexane
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Record name Cyclohexyl isothiocyanate
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Record name Cyclohexyl isothiocyanate
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Synthesis routes and methods I

Procedure details

In one hour 0.5 mole of cyclohexyl amine, 0.5 mole of sodium hydroxide and 60 grams of water were treated with 0.5 mole of carbon disulfide. The N-cyclohexyl sodium dithiocarbamate solution was stirred for a further hour at 50° C. There were added 1,000 cc of water, 20 grams of sodium hydroxide and 250 cc of methylene chloride. Under stirring there were led in at 6° C, 0.515 mol of cyanogen chloride. After the separation the methylene chloride layer was distilled. There were isolated 69.5 grams of cyclohexyl isothiocyanate (B.P. 98.5° C/13 mm Hg), corresponding to a yield of 98.4% of theory.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
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0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
solvent
Reaction Step One
[Compound]
Name
N-cyclohexyl sodium dithiocarbamate
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.515 mol
Type
reactant
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Quantity
20 g
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reactant
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250 mL
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solvent
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

Nitrocyclohexane (0.02 mole) and molybdenum hexacarbonyl (0.0002 mole) were placed in a 100 ml. rocking autoclave which was then sealed. Carbonyl sulfide (10.0 g., 0.16 mole) was charged to the autoclave from a small stainless steel cylinder, in which it was contained in the liquified state under its own vapor pressure (about 160 psig). The autoclave was then heated at 150°C. for 3 hours, after which it was cooled to ambient temperature, vented and opened. The reaction mixture was rinsed from the autoclave with 10 ml. of chloroform. The chloroform solution was separated from an insoluble residue by filtration, following which the solvent was evaporated to give 0.97 g. of product mixture. Vapor phase chromatographic analysis of this mixture showed it to contain 1.0% of nitrocyclohexane and 3.6% of cyclohexyl isothiocyanate (1.3% yield based on unrecovered nitrocyclohexane).
Quantity
0.02 mol
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reactant
Reaction Step One
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10 g
Type
reactant
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[Compound]
Name
stainless steel
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0 (± 1) mol
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reactant
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Quantity
0.0002 mol
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Synthesis routes and methods IV

Procedure details

Cyclohexylamine (99 mg, 0.001 mol) and 101 mg (0.001 mol) of triethylamine together with 76 mg (0.001 mol) of carbon disulfide were dissolved in 10 ml of acetonitrile to prepare a solution of cyclohexyldithiocarbamic acid triethylamine salt in acetonitrile. To this solution was added 256 mg (0.001 mol) of DSC and the admixture was stirred for 24 hours at room temperature. The reaction mixture is distilled to remove the acetonitrile and the residue was admixed with ethyl acetate, washed with 1 N-HCl, with aqueous 4% NaHCO3, with water and finally with saturated aqueous NaCl, followed by drying over anhydrous sodium sulfate. The resulting solution was distilled to remove the ethyl acetate and the residue was purified by column-chromatography on silica gel developed with hexane-benzene to give cyclohexylisothiocyanate in a yield of 85%.
Quantity
99 mg
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reactant
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101 mg
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reactant
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76 mg
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reactant
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
Cyclohexyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
Cyclohexyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
Cyclohexyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
Cyclohexyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
Cyclohexyl isothiocyanate

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